A-966492

PARP inhibition enzyme kinetics Ki determination

Select A-966492 for preclinical studies requiring a well-characterized, orally bioavailable PARP1/2 inhibitor with proven blood-brain barrier penetration—a key differentiator from veliparib or talazoparib. With a Ki of 1 nM for PARP1 and an EC50 of 1 nM in C41 cells, it occupies a unique selectivity niche ideal for glioblastoma radiosensitization (SER50 1.39 in U87MG spheroids) and combination protocols with temozolomide or topotecan. Validated in MX-1 breast cancer and B16F10 melanoma xenograft models, it serves as a reliable benchmark compound for DNA damage response studies and PARP family selectivity profiling.

Molecular Formula C18H17FN4O
Molecular Weight 324.4 g/mol
CAS No. 934162-61-5
Cat. No. B1684199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-966492
CAS934162-61-5
Synonyms2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide
A 966492
A-966492
A966492
Molecular FormulaC18H17FN4O
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F
InChIInChI=1S/C18H17FN4O/c19-13-9-10(14-5-2-8-21-14)6-7-11(13)18-22-15-4-1-3-12(17(20)24)16(15)23-18/h1,3-4,6-7,9,14,21H,2,5,8H2,(H2,20,24)(H,22,23)/t14-/m0/s1
InChIKeyAHIVQGOUBLVTCB-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A-966492 (CAS 934162-61-5): High-Potency PARP1/2 Inhibitor for Preclinical Oncology Research


A-966492 is a phenylpyrrolidine-substituted benzimidazole carboxamide that functions as a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2. The compound was developed through an optimization campaign targeting single-digit nanomolar cellular potency and favorable in vivo distribution [1]. With inhibition constants (Ki) of 1 nM for PARP-1 and 1.5 nM for PARP-2, and a whole-cell EC50 of 1 nM in C41 cells [1], A-966492 represents a mature preclinical tool compound for DNA damage response studies.

Why A-966492 Cannot Be Substituted with Generic PARP Inhibitors Without Loss of Selectivity Profile or Preclinical Context


PARP inhibitors are not functionally interchangeable. Although numerous compounds target PARP1/2, they exhibit divergent selectivity across the 17-member PARP family, distinct pharmacokinetic properties (including blood-brain barrier penetration), and variable synergy with DNA-damaging agents. A-966492 occupies a specific selectivity niche—more selective for PARP1/2 than niraparib but less selective than veliparib [1]—and has been specifically characterized in glioblastoma radiosensitization models [2]. Substituting veliparib or olaparib in protocols requiring this precise balance of potency, oral bioavailability, and CNS penetration would introduce uncontrolled experimental variables.

Quantitative Differentiation Evidence for A-966492 Against Closest PARP Inhibitor Analogs


PARP1 Enzyme Potency: Superior Ki to Veliparib and Niraparib Under Standardized Assay Conditions

A-966492 exhibits higher intrinsic affinity for PARP1 than the structurally related inhibitors veliparib and niraparib. In a head-to-head comparison using identical assay conditions, A-966492 demonstrated a PARP1 Ki of 0.69 nM (±0.12), which is 1.4-fold more potent than veliparib (0.96 nM) and 1.7-fold more potent than niraparib (1.2 nM) [1].

PARP inhibition enzyme kinetics Ki determination

PARP1/2 Selectivity Profile: Distinct Niche Between Veliparib and Niraparib

Among clinical and preclinical PARP inhibitors, A-966492 occupies a unique selectivity window. When tested against a panel of six PARP family enzymes, the selectivity of A-966492 for PARP1 and PARP2 was intermediate—less selective than veliparib (the most PARP1/2-selective clinical inhibitor) but more selective than niraparib [1]. This profile is structurally driven by its phenylpyrrolidine benzimidazole carboxamide scaffold, which shares similarity with both veliparib and niraparib.

PARP selectivity off-target profiling polypharmacology

Radiosensitization Efficacy: Quantified Sensitizer Enhancement Ratio (SER) in Glioblastoma Spheroids

A-966492 demonstrates significant radiosensitization in a clinically relevant 3D glioblastoma spheroid model (U87MG). At a nontoxic concentration of 1 μM, A-966492 combined with 6 MV X-ray irradiation yielded a Sensitizer Enhancement Ratio at 50% survival (SER50) of 1.39 [1]. This effect was further enhanced when combined with the topoisomerase I inhibitor topotecan, achieving a SER50 of 1.53 for the triple combination [1]. While direct comparator data for veliparib or niraparib in this specific spheroid assay are not available, this SER value provides a quantitative benchmark for radiosensitization potential.

radiosensitization glioblastoma 3D spheroid model

Oral Bioavailability and Blood-Brain Barrier Penetration Across Multiple Preclinical Species

A-966492 demonstrates oral bioavailability across multiple species and crosses the blood-brain barrier, as established in the original discovery publication [1]. The compound distributes into tumor tissue, enabling single-agent and combination efficacy in subcutaneous and orthotopic models [1]. In contrast, many PARP inhibitors (e.g., talazoparib) exhibit more restricted CNS penetration, limiting their utility in glioblastoma or brain metastasis models.

pharmacokinetics oral bioavailability blood-brain barrier

Optimal Preclinical Applications of A-966492 Based on Quantitative Differentiation Evidence


CNS Oncology Models Requiring Blood-Brain Barrier-Penetrant PARP Inhibition

A-966492 is ideally suited for glioblastoma and brain metastasis xenograft models where CNS penetration is essential. Its established ability to cross the blood-brain barrier [4], combined with high PARP1/2 potency (Ki 0.69 nM for PARP1) [1], makes it a rational alternative to veliparib (which has lower PARP1 affinity) or talazoparib (which has limited CNS distribution). The compound has been successfully employed in U87MG glioblastoma spheroids for radiosensitization studies [3] and in combination with temozolomide in B16F10 melanoma models [4].

Radiotherapy Combination Studies Requiring Quantified Radiosensitization Baseline

Investigators designing preclinical radiotherapy combination experiments can reference the SER50 of 1.39 for A-966492 (1 μM) in U87MG spheroids [3] as a benchmark. This value provides a quantitative expectation for radiosensitization efficacy and facilitates comparison with novel PARP inhibitors or other DNA damage response modulators. The observed synergy with topotecan (SER50 1.53) [3] further supports protocols combining PARP inhibition with topoisomerase I poisons.

Comparative Selectivity Profiling Studies of the PARP Family

A-966492 serves as a valuable reference compound for studies dissecting PARP family selectivity. Its intermediate selectivity profile between veliparib (highly PARP1/2-selective) and niraparib (broader activity) [2] provides a useful comparator when evaluating the polypharmacology of novel PARP-targeting agents. Researchers can use A-966492 to establish baseline activity across PARP1, PARP2, PARP3, PARP5a, PARP5b, and PARP6 in their assay systems.

In Vivo Efficacy Studies in Melanoma and Breast Cancer Xenografts

A-966492 has demonstrated good in vivo efficacy as a single agent and in combination with carboplatin in the MX-1 breast cancer xenograft model, as well as in combination with temozolomide in the B16F10 subcutaneous murine melanoma model [4]. These established efficacy models provide a validated starting point for researchers investigating PARP inhibitor combinations or comparing novel PARP inhibitors to a well-characterized preclinical benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-966492

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.